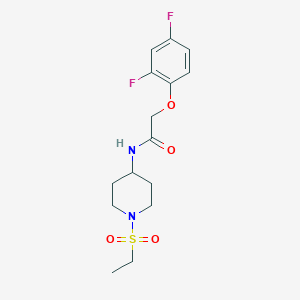![molecular formula C14H12BrClN2O B7538912 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as BCCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising biological properties, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell survival and proliferation. Specifically, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to inhibit the activity of the enzyme PARP-1, which plays a key role in repairing DNA damage in cells. By inhibiting the activity of PARP-1, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In addition, 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its potent activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One possible direction is the development of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide-based anticancer drugs that can be used in the treatment of various types of cancer. Another possible direction is the investigation of the anti-inflammatory and analgesic properties of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, which could lead to the development of new treatments for inflammatory diseases and pain. Additionally, further research is needed to elucidate the precise mechanisms by which 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide induces apoptosis in cancer cells, which could lead to the development of more effective anticancer drugs.
Synthesemethoden
The synthesis of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 5-bromo-3-chloromethylpyridine with N-methyl-N-(4-chlorophenyl)formamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through standard purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. Research studies have shown that 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins that are involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-18(9-10-2-4-13(16)5-3-10)14(19)11-6-12(15)8-17-7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVOSHJKKPMJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)


![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)
